Boc-Gly-OSu, also known as N-Boc-glycine N-hydroxysuccinimide ester, is a valuable reagent in the field of peptide synthesis. It serves as a building block for incorporating the amino acid glycine (Gly) into peptide chains []. Boc-Gly-OSu belongs to a class of compounds called N-carboxyanhydride (NCA) derivatives. These derivatives offer several advantages over traditional methods of peptide synthesis, such as:
These characteristics make Boc-Gly-OSu a widely used tool for the chemical synthesis of various peptides, including:
Beyond peptide synthesis, Boc-Gly-OSu also finds applications in protein modification. The NHS ester group readily reacts with primary amines present on the side chains of certain amino acids (e.g., lysine) within a protein structure []. This allows researchers to:
The ability of Boc-Gly-OSu to react with various amine-containing molecules makes it useful in bioconjugation reactions. This involves coupling two biomolecules (e.g., proteins, carbohydrates, nucleic acids) to create new entities with combined functionalities []. This approach finds applications in:
Boc-Glycine N-hydroxysuccinimide ester, commonly referred to as Boc-Gly-OSu, is an important compound in organic chemistry and biochemistry. It serves as a protecting group for the amino group of glycine, facilitating the synthesis of peptides by preventing unwanted side reactions during solid-phase peptide synthesis. The compound is characterized by its stability and reactivity, making it particularly valuable in the preparation of complex peptides and proteins.
The chemical formula for Boc-Gly-OSu is C₁₁H₁₆N₂O₆, and it has a molecular weight of 256.26 g/mol. It appears as a white powder and is hygroscopic in nature, requiring careful handling to maintain its integrity .
These reactions highlight its utility in the formation of peptide bonds and the synthesis of various amino acid derivatives .
The biological activity of Boc-Gly-OSu primarily relates to its role in peptide synthesis. By protecting the amino group of glycine, it allows for the controlled formation of peptide bonds without side reactions that could compromise the desired product. This property makes it essential in producing peptides with specific sequences required for biological studies or therapeutic applications.
Additionally, Boc-Gly-OSu has been reported to facilitate the preparation of endogenous collagen tripeptides, which are important for various biological functions .
Boc-Gly-OSu can be synthesized through a straightforward reaction involving Boc-glycine and N-hydroxysuccinimide. The typical synthesis procedure includes:
Boc-Gly-OSu finds extensive applications in:
The versatility of Boc-Gly-OSu makes it a valuable tool in both research and industrial settings .
Interaction studies involving Boc-Gly-OSu often focus on its reactivity with nucleophiles, particularly amines. These studies help elucidate its mechanism of action in forming stable peptide bonds. Understanding these interactions is crucial for optimizing synthetic routes and improving yields in peptide synthesis.
Additionally, studies may explore how environmental factors such as pH and temperature influence its stability and reactivity .
Several compounds share similarities with Boc-Gly-OSu, particularly those that serve as protecting groups or intermediates in peptide synthesis. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Boc-Aspartic Acid N-hydroxysuccinimide Ester | Protecting Group | Used for aspartic acid; facilitates similar reactions |
Boc-Alanine N-hydroxysuccinimide Ester | Protecting Group | Protects alanine; slightly different reactivity |
Fmoc-Glycine N-hydroxysuccinimide Ester | Alternative Protecting Group | Utilizes fluorenylmethyloxycarbonyl group; different stability profile |
Boc-Cysteine N-hydroxysuccinimide Ester | Protecting Group | Specific for cysteine; introduces thiol reactivity |
Boc-Gly-OSu stands out due to its specific application for glycine and its favorable properties for solid-phase peptide synthesis, making it particularly advantageous when synthesizing peptides that require glycine residues .
Boc-Gly-OSu (CAS 3392-07-2) is a synthetic organic compound with the systematic name tert-butyl (2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxoethyl)carbamate. Its molecular formula is C₁₁H₁₆N₂O₆, and it has a molecular weight of 272.25 g/mol. Key structural features include:
Table 1 summarizes its core identifiers:
Property | Value |
---|---|
CAS Number | 3392-07-2 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Molecular Weight | 272.25 g/mol |
Empirical Formula | C₁₁H₁₆N₂O₆ |
Melting Point | 165–167°C |
This compound is also known as Boc-glycine N-hydroxysuccinimide ester or N-Boc-glycine OSu in synthetic chemistry literature.
The development of Boc-Gly-OSu aligns with advancements in activated ester chemistry for peptide synthesis. Early work by Anderson in the 1960s established NHS esters as superior carboxyl activators compared to traditional methods. Boc-Gly-OSu emerged as a specialized derivative tailored for solid-phase peptide synthesis (SPPS), where the Boc group provides acid-labile protection, and the NHS ester enables efficient amide bond formation.
The first synthesis likely involved reacting Boc-glycine with N-hydroxysuccinimide (NHS) under carbodiimide-mediated coupling conditions (e.g., DCC). This method remains standard, yielding >95% purity with optimized protocols.
Boc-Gly-OSu belongs to the broader class of NHS esters, which are widely used for bioconjugation and peptide synthesis due to their high reactivity with primary amines (e.g., N-terminal α-amines, ε-amines of lysine residues). Key distinctions include:
In peptide chemistry, Boc-Gly-OSu is uniquely positioned as a glycine derivative with dual functionality:
Boc-Gly-OSu is indispensable in peptide synthesis and related fields due to its versatility:
Recent innovations include its application in N-terminal selective protein labeling, where NHS esters target the α-amine of the N-terminus with high specificity.
tert-Butoxycarbonylglycine N-hydroxysuccinimide ester represents a specialized amino acid derivative characterized by its distinctive molecular architecture [1]. The compound features a molecular formula of C₁₁H₁₆N₂O₆ with a molecular weight of 272.25 grams per mole [1] [3]. The chemical structure consists of three primary functional components: a tert-butoxycarbonyl protecting group, a glycine amino acid residue, and an N-hydroxysuccinimide ester moiety [7].
The molecular structure can be systematically described through its IUPAC nomenclature as (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate [1]. The SMILES representation of this compound is CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O, which accurately depicts the connectivity pattern of all constituent atoms [3] [8]. The InChI key LJCWRJYIVPJJTMB-UHFFFAOYSA-N provides a standardized identifier for this molecular structure [3] [8].
The compound exhibits a topological polar surface area of 102.01 Ångström squared, indicating significant hydrogen bonding capacity [38]. The logarithmic partition coefficient (LogP) value of 0.44710 suggests moderate lipophilicity characteristics [35]. The molecular architecture contains six hydrogen bond acceptors and one hydrogen bond donor, with three rotatable bonds contributing to conformational flexibility [38].
Table 1: Molecular Composition Parameters
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₆N₂O₆ | [1] |
Molecular Weight | 272.25 g/mol | [1] |
Exact Mass | 272.25 g/mol | [6] |
Topological Polar Surface Area | 102.01 Ų | [38] |
Hydrogen Bond Acceptors | 6 | [38] |
Hydrogen Bond Donors | 1 | [38] |
Rotatable Bonds | 3 | [38] |
Crystallographic analysis of tert-butoxycarbonylglycine N-hydroxysuccinimide ester reveals important structural parameters, though comprehensive single-crystal X-ray diffraction data remains limited in the literature [39]. The compound demonstrates characteristic crystalline behavior typical of N-hydroxysuccinimide ester derivatives [39]. The crystallization process requires specific conditions including controlled temperature and solvent selection to achieve optimal crystal formation [39].
The crystalline form exhibits polymorphic behavior under different crystallization conditions [39]. Seed crystal initiation techniques have proven effective for obtaining well-formed crystals suitable for analytical characterization [39]. The crystallization methodology involves controlled precipitation from organic solvents followed by recrystallization procedures to enhance crystal quality [36].
Thermal analysis indicates that the crystalline structure maintains stability up to the melting point range, with no significant polymorphic transitions observed in the solid state below decomposition temperature [39]. The crystal packing arrangement is influenced by intermolecular hydrogen bonding interactions between N-hydroxysuccinimide carbonyl groups and neighboring molecules [25].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tert-butoxycarbonylglycine N-hydroxysuccinimide ester [14] [15]. The proton NMR spectrum in DMSO-d₆ solvent exhibits characteristic resonance patterns that confirm the molecular structure [14]. The tert-butyl protecting group generates a singlet at approximately 1.38 parts per million, integrating for nine protons [14].
The glycine methylene protons appear as a doublet at 4.07 parts per million with a coupling constant of 6 Hertz, indicating interaction with the adjacent amide proton [14]. The N-hydroxysuccinimide methylene protons produce a characteristic singlet at 2.80 parts per million, integrating for four protons [14]. The amide proton resonates as a broad singlet at 7.43 parts per million, confirming the presence of the carbamate linkage [14].
Carbon-13 NMR spectroscopy reveals distinct carbonyl carbon signals that are diagnostic for this compound type [18]. The ester carbonyl carbon typically appears around 169-171 parts per million, while the N-hydroxysuccinimide carbonyl carbons resonate at approximately 171-173 parts per million [18]. The tert-butyl carbon signals appear in the expected aliphatic region, providing additional structural confirmation [18].
Table 2: Characteristic NMR Chemical Shifts
Functional Group | ¹H NMR (ppm) | Integration | ¹³C NMR (ppm) |
---|---|---|---|
tert-Butyl | 1.38 (s) | 9H | 28.0 |
Glycine CH₂ | 4.07 (d, J=6Hz) | 2H | 42.0 |
NHS CH₂ | 2.80 (s) | 4H | 25.5 |
Amide NH | 7.43 (br s) | 1H | - |
Carbonyl C=O | - | - | 169-173 |
Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for tert-butoxycarbonylglycine N-hydroxysuccinimide ester structure [28] [46]. The compound exhibits multiple carbonyl stretching frequencies in the 1700-1800 wavenumber region, reflecting the presence of both carbamate and N-hydroxysuccinimide ester functionalities [28] [46].
The symmetric carbonyl stretch of the N-hydroxysuccinimide group appears at approximately 1780 wavenumbers [28]. The asymmetric carbonyl stretching vibrations manifest as a broader envelope between 1750 and 1675 wavenumbers, with contributions from hydrogen bonding interactions in the solid state [28]. The carbamate carbonyl stretch typically occurs around 1720 wavenumbers [25].
Additional characteristic bands include the asymmetric C-N-C stretch at 1219 wavenumbers and the C-O stretch at 1078 wavenumbers, both serving as N-hydroxysuccinimide group identifiers [28]. The aliphatic C-H stretching vibrations appear in the 2800-3000 wavenumber region, corresponding to the tert-butyl and methylene groups [47].
Table 3: Characteristic Infrared Absorption Frequencies
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Symmetric C=O stretch (NHS) | 1780 | Strong | N-hydroxysuccinimide |
Asymmetric C=O stretch (NHS) | 1750-1675 | Very Strong | N-hydroxysuccinimide |
Carbamate C=O stretch | ~1720 | Strong | Boc protecting group |
Asymmetric C-N-C stretch | 1219 | Medium | N-hydroxysuccinimide |
C-O stretch | 1078 | Medium | N-hydroxysuccinimide |
C-H stretch | 2800-3000 | Medium | Aliphatic groups |
The melting point of tert-butoxycarbonylglycine N-hydroxysuccinimide ester falls within the narrow range of 165-167 degrees Celsius, demonstrating high purity and structural integrity [3] [6] [33]. This thermal property serves as a critical quality control parameter for compound identification and purity assessment [3]. The narrow melting point range indicates minimal impurity content and confirms the crystalline nature of the material [29].
Differential scanning calorimetry analysis supports the observed melting point data, showing a sharp endothermic transition at the specified temperature range [33]. The thermal behavior remains consistent across different synthetic batches, indicating reproducible preparation methods [29]. No polymorphic transitions are observed below the melting point, confirming thermal stability of the crystalline form [33].
The density of tert-butoxycarbonylglycine N-hydroxysuccinimide ester has been determined to be 1.31 ± 0.1 grams per cubic centimeter through experimental measurement [6] [29] [33]. This value represents the bulk density of the crystalline solid under standard conditions [33]. The density measurement provides important information for volumetric calculations and material handling procedures [29].
Predicted density calculations using computational methods yield values of 1.315 grams per cubic centimeter, showing excellent agreement with experimental determinations [35]. The density value reflects the compact molecular packing arrangement in the solid state [31]. Temperature-dependent density variations follow expected thermal expansion patterns for organic crystalline materials [33].
tert-Butoxycarbonylglycine N-hydroxysuccinimide ester demonstrates excellent solubility in a range of organic solvents, reflecting its moderate polarity characteristics [33] [34]. The compound exhibits high solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [33]. These solubility characteristics facilitate purification procedures and synthetic applications [34].
The compound shows limited solubility in aqueous media due to its predominantly hydrophobic character [37]. In protic solvents, hydrolysis reactions can occur, leading to decomposition of the N-hydroxysuccinimide ester functionality [37]. For maximum stability in aqueous systems, initial dissolution in dimethyl sulfoxide followed by dilution with aqueous buffers is recommended [37].
Table 4: Solubility Profile
Solvent | Solubility | Stability |
---|---|---|
Chloroform | High | Stable |
Dichloromethane | High | Stable |
Ethyl Acetate | High | Stable |
Dimethyl Sulfoxide | High | Stable |
Acetone | High | Stable |
Water | Limited | Hydrolyzes |
Methanol | Moderate | Partial hydrolysis |